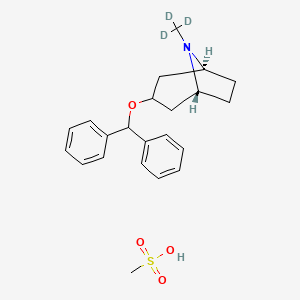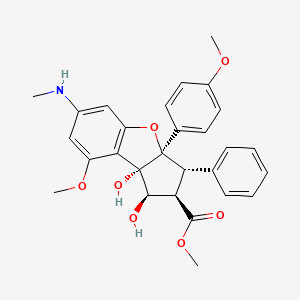
Histone H3K9me3 (1-15)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histone H3K9me3 (1-15) is a post-translational modification of the histone H3 protein, specifically involving the tri-methylation of the lysine residue at position 9. This modification is a key epigenetic marker associated with heterochromatin, which is a tightly packed form of DNA. Histone H3K9me3 plays a crucial role in gene silencing and maintaining genomic stability by regulating chromatin structure and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Histone H3K9me3 (1-15) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The lysine residue at position 9 is selectively tri-methylated using specific methylation reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Histone H3K9me3 (1-15) typically involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .
Common Reagents and Conditions
Methylation: S-adenosylmethionine (SAM) as the methyl donor, catalyzed by histone methyltransferases.
Demethylation: Requires cofactors such as Fe(II) and α-ketoglutarate, catalyzed by histone demethylases.
Major Products Formed
The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .
Wissenschaftliche Forschungsanwendungen
Histone H3K9me3 (1-15) has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone modifications in gene regulation and chromatin structure.
Cancer Research: Investigated for its role in tumor suppression and the regulation of oncogenes.
Developmental Biology: Studied for its involvement in embryonic development and cell differentiation.
Neuroscience: Explored for its impact on neural development and neurodegenerative diseases
Wirkmechanismus
Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histone H3K4me3: Associated with active gene transcription and found at gene promoters.
Histone H3K27me3: Linked to gene repression and involved in the formation of polycomb repressive complexes.
Histone H3K36me3: Found within gene bodies and associated with transcription elongation.
Uniqueness
Histone H3K9me3 is unique in its strong association with heterochromatin and gene silencing. Unlike other histone modifications, it plays a critical role in maintaining genomic stability by silencing repetitive DNA sequences and transposable elements .
Eigenschaften
Molekularformel |
C66H124N25O21+ |
|---|---|
Molekulargewicht |
1603.8 g/mol |
IUPAC-Name |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
GJEWFRMDKPMQEF-KDORIQHKSA-O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)











